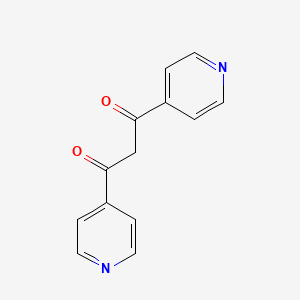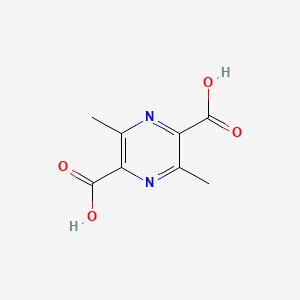
(S)-2-Amino-2-methylbutanoic acid hydrochloride
Vue d'ensemble
Description
(S)-2-Amino-2-methylbutanoic acid hydrochloride is a chiral amino acid derivative. It is commonly used in various scientific research fields due to its unique structural properties and reactivity. This compound is particularly significant in the study of stereochemistry and chiral synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methylbutanoic acid hydrochloride typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the resolution of racemic 2-amino-2-methylbutanoic acid using chiral resolving agents. Another approach is the asymmetric synthesis using chiral catalysts or auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution processes or the use of biocatalysts for asymmetric synthesis. These methods ensure high yield and purity of the desired enantiomer, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-methylbutanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Keto acids and aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted amino acids and derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of stereochemistry and chiral synthesis.
Biology: Serves as a building block for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-methylbutanoic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-methylbutanoic acid hydrochloride: The enantiomer of (S)-2-Amino-2-methylbutanoic acid hydrochloride.
2-Amino-2-methylpropanoic acid: A structurally similar compound with different reactivity and applications.
2-Amino-3-methylbutanoic acid: Another amino acid derivative with distinct properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems. This makes it particularly valuable in the study of stereochemistry and chiral synthesis, as well as in the development of chiral drugs and intermediates.
Propriétés
IUPAC Name |
(2S)-2-amino-2-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBOBNODYVJFNM-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)







![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
